molecular formula C12H15Cl2NO B1388762 3-[(3,4-Dichlorophenoxy)methyl]piperidine CAS No. 946713-22-0

3-[(3,4-Dichlorophenoxy)methyl]piperidine

Cat. No.: B1388762
CAS No.: 946713-22-0
M. Wt: 260.16 g/mol
InChI Key: PROCWWGLYCWNJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-[(3,4-Dichlorophenoxy)methyl]piperidine typically involves the reaction of 3,4-dichlorophenol with piperidine in the presence of a suitable base. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Base: Sodium hydroxide or potassium carbonate is often used as a base.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

3-[(3,4-Dichlorophenoxy)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[(3,4-Dichlorophenoxy)methyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3,4-Dichlorophenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-[(3,4-Dichlorophenoxy)methyl]piperidine can be compared with other similar compounds, such as:

    3-[(3,4-Dichlorophenoxy)methyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    3-[(3,4-Dichlorophenoxy)methyl]morpholine: Contains a morpholine ring, offering different chemical properties and reactivity.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity .

Properties

IUPAC Name

3-[(3,4-dichlorophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-11-4-3-10(6-12(11)14)16-8-9-2-1-5-15-7-9/h3-4,6,9,15H,1-2,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROCWWGLYCWNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663010
Record name 3-[(3,4-Dichlorophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946713-22-0
Record name 3-[(3,4-Dichlorophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3,4-Dichlorophenoxy)methyl]piperidine
Reactant of Route 2
Reactant of Route 2
3-[(3,4-Dichlorophenoxy)methyl]piperidine
Reactant of Route 3
Reactant of Route 3
3-[(3,4-Dichlorophenoxy)methyl]piperidine
Reactant of Route 4
Reactant of Route 4
3-[(3,4-Dichlorophenoxy)methyl]piperidine
Reactant of Route 5
Reactant of Route 5
3-[(3,4-Dichlorophenoxy)methyl]piperidine
Reactant of Route 6
Reactant of Route 6
3-[(3,4-Dichlorophenoxy)methyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.